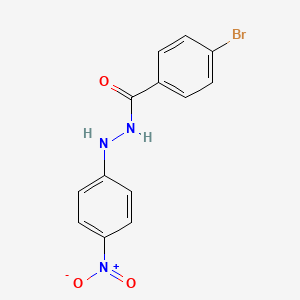![molecular formula C14H11BrN2O2 B3842820 N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3842820.png)
N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide
Vue d'ensemble
Description
N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide, also known as BBC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential applications in various fields of scientific research. In biochemistry, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. In pharmacology, N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. In medicinal chemistry, it has been studied for its potential use as a lead compound for the development of new drugs.
Mécanisme D'action
The mechanism of action of N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase, which leads to an increase in the levels of acetylcholine in the nervous system. This increase in acetylcholine levels can improve cognitive function and memory, which is why N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Biochemical and Physiological Effects:
N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the nervous system. In vivo studies have shown that it can improve cognitive function and memory in animal models of Alzheimer's disease. However, more research is needed to determine the full extent of its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide has several advantages for lab experiments, including its high purity and stability, which make it easy to work with and store. It also has a well-defined mechanism of action, which makes it a useful tool for studying the role of acetylcholinesterase and butyrylcholinesterase in the nervous system. However, one limitation of N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide is that it is relatively expensive, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-[(2-bromobenzoyl)oxy]benzenecarboximidamide. One area of interest is the development of new drugs based on its structure and mechanism of action. Another area of interest is the study of its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders. Additionally, more research is needed to determine the full extent of its biochemical and physiological effects, as well as its potential applications in other fields of scientific research.
Propriétés
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-9-5-4-8-11(12)14(18)19-17-13(16)10-6-2-1-3-7-10/h1-9H,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODRUBBVJKOOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Br)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(2-bromophenyl)carbonyl]oxy}benzenecarboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842738.png)

![3-bromo-N'-[1-(2-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3842749.png)



![N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B3842774.png)






